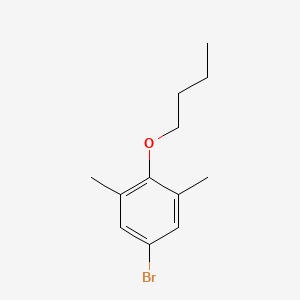

5-Bromo-2-butoxy-1,3-dimethylbenzene

Description

5-Bromo-2-butoxy-1,3-dimethylbenzene (CAS: 370104-69-1) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 5, a butoxy group at position 2, and methyl groups at positions 1 and 2. This compound is categorized as an ether derivative of brominated dimethylbenzene. It has been utilized primarily as an intermediate in organic synthesis, particularly in the development of functionalized aromatic polymers and organometallic complexes . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name |

5-bromo-2-butoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-4-5-6-14-12-9(2)7-11(13)8-10(12)3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVYQQMWXVDSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-butoxy-1,3-dimethylbenzene typically involves the bromination of 2-butoxy-1,3-dimethylbenzene. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-2-butoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-butoxy-1,3-dimethylphenol .

Scientific Research Applications

5-Bromo-2-butoxy-1,3-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxy-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, allowing it to form sigma bonds with nucleophiles present in the reaction environment . This interaction leads to the formation of various substituted benzene derivatives, which can further participate in different chemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and biological properties of substituted dimethylbenzenes are highly dependent on the nature and position of functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of Key Properties

Key Findings :

Solubility and Bioactivity :

- The absence of a polar substituent (e.g., fluorine or methoxy) in 5-bromo-2-butoxy-1,3-dimethylbenzene likely reduces its water solubility compared to 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) . The butoxy group’s hydrophobicity may further lower solubility, limiting its utility in aqueous biological systems.

- A solubility "cut-off" effect (0.10–0.46 mmol/L) is observed in halogenated dimethylbenzenes, beyond which GABAA receptor modulation ceases . The butoxy derivative’s solubility profile remains uncharacterized but is hypothesized to fall below this range.

Catalytic and Thermal Behavior :

- Brominated compounds like 5-bromo-2-methoxy-1,3-dimethylbenzene are retained in bio-oil during pyrolysis due to interactions with catalyst pores . The longer butoxy chain in 5-bromo-2-butoxy-1,3-dimethylbenzene may enhance retention in liquid phases compared to methoxy analogs, influencing catalytic upgrading processes .

Reactivity and Synthetic Utility :

Structural and Functional Divergence

Halogen vs. Alkoxy Groups :

- Bromine and iodine enhance electrophilic substitution reactivity, while alkoxy groups (e.g., butoxy) act as electron-donating substituents, directing reactions to specific ring positions.

- The butoxy group’s steric bulk may hinder crystal packing, as seen in the disordered crystal structure of 5-bromo-2-iodo-1,3-dimethylbenzene .

- Safety and Handling: Brominated dimethylbenzenes generally pose risks of severe eye and skin irritation, as noted in safety data sheets for analogs like 2-bromo-5-iodo-1,3-dimethylbenzene . The butoxy derivative’s hazards remain undocumented but likely parallel those of related brominated aromatics.

Biological Activity

5-Bromo-2-butoxy-1,3-dimethylbenzene is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

| Property | Details |

|---|---|

| Molecular Formula | C12H17BrO |

| Molecular Weight | 273.17 g/mol |

| IUPAC Name | 5-Bromo-2-butoxy-1,3-dimethylbenzene |

| CAS Number | Not specified in available data |

The biological activity of 5-Bromo-2-butoxy-1,3-dimethylbenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom and butoxy group enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity is significant in medicinal chemistry, particularly for developing therapeutic agents.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-butoxy-1,3-dimethylbenzene exhibit potent antitumor properties. For instance, a study reported that certain brominated aromatic compounds demonstrated cytotoxic effects against various human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting potential applications in cancer therapy .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effects of 5-Bromo-2-butoxy-1,3-dimethylbenzene on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 20.0 | DNA interstrand cross-linking |

These results indicate that the compound has a notable effect on various cancer cell types, supporting its potential as an antitumor agent.

Study 1: Antitumor Efficacy in Vivo

In a preclinical study involving mice with human tumor xenografts, administration of 5-Bromo-2-butoxy-1,3-dimethylbenzene resulted in significant tumor regression. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively without causing severe toxicity to normal tissues .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound activates specific apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.